

2-(2-Methylphenoxy)aniline CAS number 3840-18-4 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methylphenoxy)aniline

Cat. No.: B1294445

[Get Quote](#)

An In-Depth Technical Guide to **2-(2-Methylphenoxy)aniline** (CAS: 3840-18-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(2-Methylphenoxy)aniline**, a diaryl ether amine of interest in medicinal chemistry and synthetic organic chemistry. The information compiled herein covers its physicochemical properties, safety and handling protocols, spectroscopic characterization, and potential applications, particularly as a scaffold in drug discovery.

Physicochemical Properties

2-(2-Methylphenoxy)aniline, also known as 2-Amino-2'-methyldiphenyl ether, is an organic compound with the chemical formula C₁₃H₁₃NO.[1][2][3] Its core structure consists of an aniline ring linked to a tolyl group through an ether bond. The physical and chemical properties are summarized below.

Property	Value	Unit	Source(s)
CAS Number	3840-18-4	-	[1] [2] [3] [4]
Molecular Formula	C13H13NO	-	[1] [2] [3] [5]
Molecular Weight	199.25	g/mol	[1] [2] [5]
Appearance	Reddish oily liquid	-	[4]
Boiling Point	299.7	°C at 760 mmHg	[3]
Density	1.115	g/cm ³	[3]
Flash Point	133.3	°C	[3]
Refractive Index	1.608	-	[3]
InChI Key	JYJPXACGURQSCB-UHFFFAOYSA-N	-	[1]

Toxicological and Safety Information

Proper handling of **2-(2-Methylphenoxy)aniline** is crucial due to its potential health hazards. It is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[\[5\]](#) To the best of current knowledge, the toxicological properties of this specific product have not been fully investigated.[\[5\]](#) Therefore, it should be handled with caution, solely for research and development purposes.[\[2\]](#)[\[5\]](#)

General Handling and Storage:

- Use only in a chemical fume hood with adequate ventilation.[\[5\]](#)
- Avoid breathing dust or vapor.[\[5\]](#)
- Do not get in eyes, on skin, or on clothing.[\[5\]](#)
- Store in a cool, dry, well-ventilated place with the container tightly closed.[\[5\]](#)
- A safety shower and eye wash station should be readily available.[\[5\]](#)

Personal Protective Equipment (PPE):

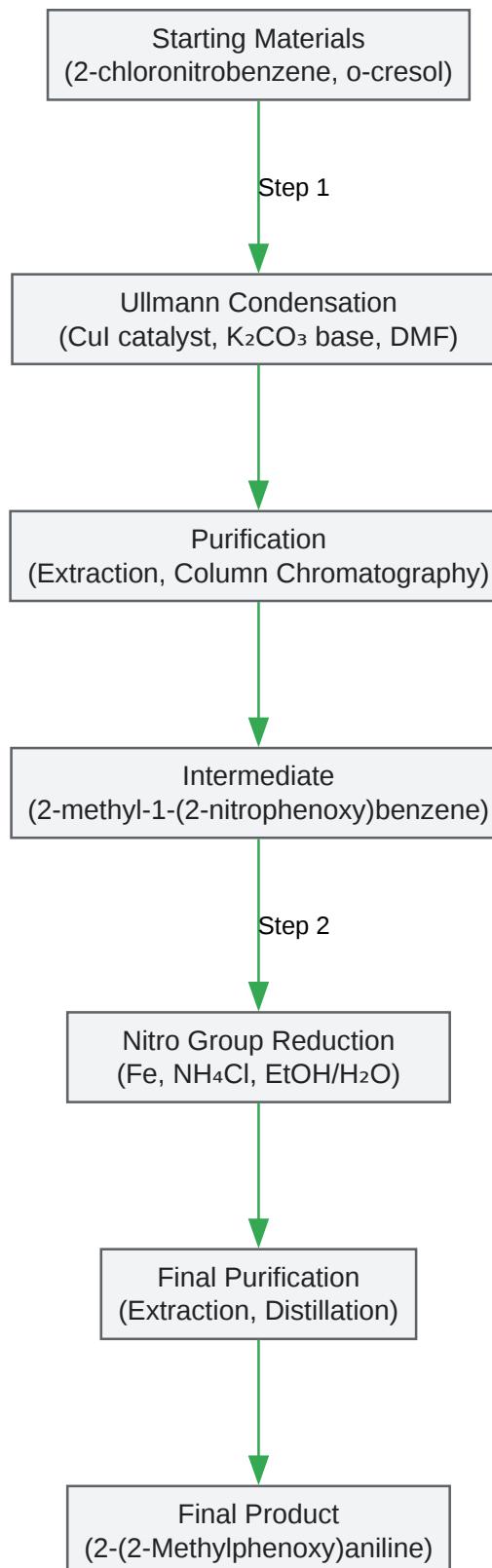
- Wear protective safety goggles or a face shield.[5][6]
- Wear chemical-resistant gloves.[5]
- Wear protective clothing and chemical-resistant boots.[5]

Hazard Statement	Description
H317	May cause an allergic skin reaction.[5]
H319	Causes serious eye irritation.[5]
Precautionary Statement	Description
P280	Wear protective gloves/protective clothing/eye protection/face protection.[5]
P305+351+338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Synthesis and Experimental Protocols

The synthesis of diaryl ethers like **2-(2-Methylphenoxy)aniline** typically involves a C-O bond formation reaction. Common methods include the Ullmann condensation and the Buchwald-Hartwig amination.[7] A plausible synthetic approach involves the coupling of 2-chloronitrobenzene with o-cresol, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Two-Step Synthesis


Step 1: Ullmann Condensation for C-O Bond Formation This protocol is adapted from procedures for analogous diaryl ether syntheses.[7]

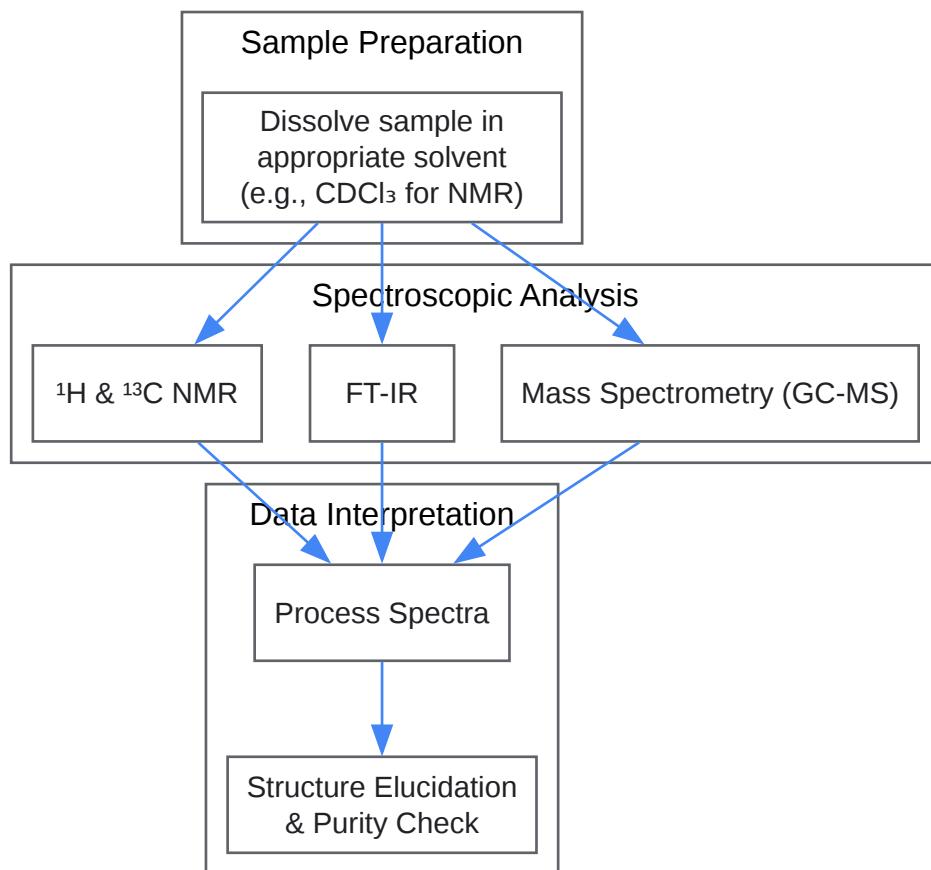
- Reagents: 2-chloronitrobenzene, o-cresol, potassium carbonate (K_2CO_3), copper(I) iodide (CuI), and a high-boiling polar solvent such as Dimethylformamide (DMF).

- Procedure: a. To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add o-cresol (1.2 equivalents), potassium carbonate (2.0 equivalents), and Cul (0.1 equivalents) in DMF. b. Add 2-chloronitrobenzene (1.0 equivalent) to the mixture. c. Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and pour it into water. e. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. f. Purify the crude intermediate, 2-methyl-1-(2-nitrophenoxy)benzene, by column chromatography.

Step 2: Nitro Group Reduction

- Reagents: The nitro-intermediate from Step 1, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.
- Procedure: a. Dissolve the nitro-intermediate in a mixture of ethanol and water. b. Add iron powder (excess) and a catalytic amount of ammonium chloride. c. Heat the mixture to reflux for 2-4 hours until the reduction is complete (monitor by TLC).^[7] d. Filter the hot reaction mixture through a pad of celite to remove iron salts, washing the pad with hot ethanol.^[7] e. Combine the filtrates and remove the ethanol under reduced pressure. f. Extract the resulting aqueous solution with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the final product, **2-(2-Methylphenoxy)aniline**.^[7] g. Further purification can be achieved by vacuum distillation or recrystallization.

[Click to download full resolution via product page](#)

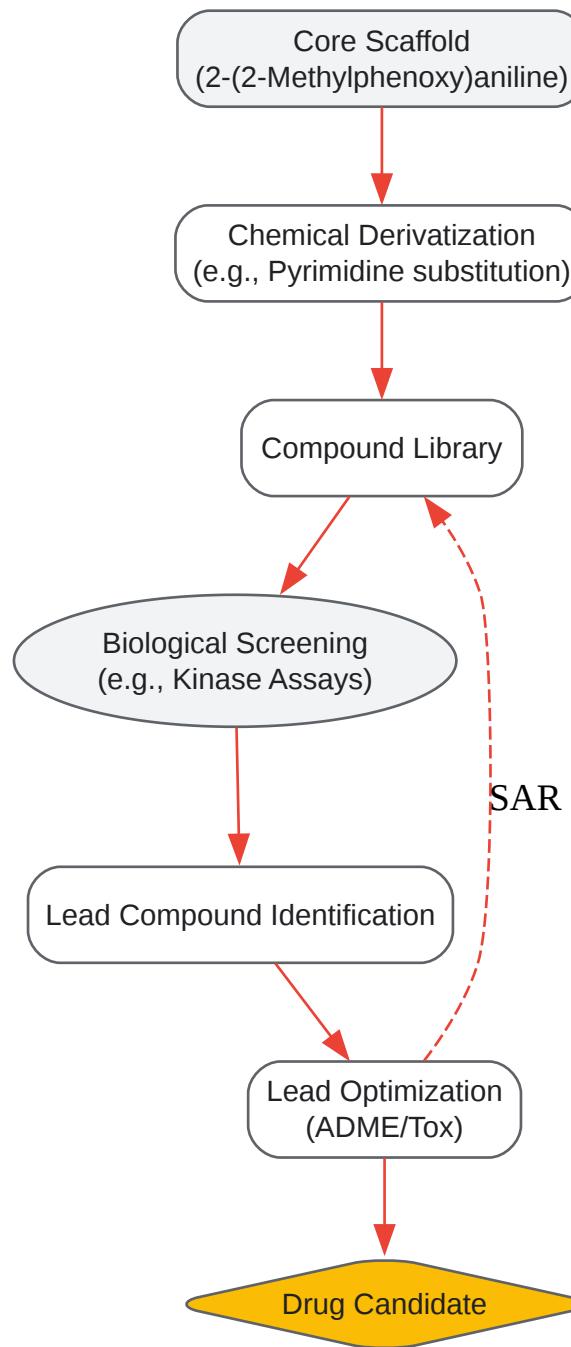

A plausible two-step synthesis route for **2-(2-Methylphenoxy)aniline**.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra for **2-(2-Methylphenoxy)aniline** require experimental acquisition, the expected features can be predicted based on its structure. Spectroscopic data for this compound, including ^1H NMR, IR, and MS, are noted as being available in databases. [8]

General Protocols for Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl_3). ^1H NMR will show distinct signals for the aromatic protons, the amine ($-\text{NH}_2$) protons, and the methyl ($-\text{CH}_3$) protons. ^{13}C NMR will reveal the number of unique carbon environments.[9]
- Infrared (IR) Spectroscopy: The sample can be analyzed as a thin film or KBr pellet. Key expected peaks include N-H stretching for the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C-O-C stretching for the diaryl ether (around $1200\text{-}1250\text{ cm}^{-1}$), and aromatic C-H stretching. [10]
- Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (199.25).[1][10] Fragmentation patterns will be influenced by the cleavage of the ether bond and loss of the methyl group.[10]



[Click to download full resolution via product page](#)

Generalized workflow for spectroscopic analysis.

Applications in Drug Development

Aniline and its derivatives are fundamental building blocks in the pharmaceutical industry.^[11] The diaryl ether motif present in **2-(2-Methylphenoxy)aniline** is a key structural feature in numerous biologically active compounds, particularly in oncology.^[12] While specific in-depth research on the parent compound **2-(2-Methylphenoxy)aniline** is limited, its scaffold is of significant interest for developing novel therapeutics.^[12] For instance, substituted aniline pyrimidine derivatives have been designed and evaluated as potent dual inhibitors of Mer and c-Met kinases, which are important targets in cancer therapy.^[13] The aniline substructure allows for various chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

[Click to download full resolution via product page](#)

Role of aniline scaffolds in a drug discovery workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(o-Tolyloxy)-aniline (CAS 3840-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. scbt.com [scbt.com]
- 3. Aniline, 2-(o-tolyloxy)- | 3840-18-4 [chemnet.com]
- 4. 2-(2-Methylphenoxy)aniline [xfdyes.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-(2-Methylphenoxy)aniline(3840-18-4) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. news.umich.edu [news.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(2-Methylphenoxy)aniline CAS number 3840-18-4 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294445#2-2-methylphenoxy-aniline-cas-number-3840-18-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com